Ethyl 4-(2-((2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of thiazole, a sulfur- and nitrogen-containing heterocyclic compound . Thiazole derivatives have been studied for their various biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research involving the microwave-assisted synthesis of hybrid molecules containing different moieties, such as penicillanic acid or cephalosporanic acid, has been conducted. These molecules have been investigated for their antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).
Mechanistic Studies and Reaction Pathways
Another study explored the reactions of certain carboxylates with thiourea in dimethylformamide, revealing mechanisms involving ANRORC rearrangement. Such mechanistic insights are crucial for understanding the chemical behavior and potential applications of these compounds (Ledenyova et al., 2018).
Biological Screening for Tuberculosis
A particular focus has been placed on the design and synthesis of compounds for inhibiting Mycobacterium tuberculosis. Molecules such as ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and derivatives thereof have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising results in terms of inhibition and non-cytotoxicity at significant concentrations (Reddy et al., 2014).
Antimicrobial and Anticholinesterase Properties
Synthesis and evaluation of benzothiazole based new piperazine-dithiocarbamate derivatives have been conducted, showing potential antimicrobial and anticholinesterase activities. These studies indicate the potential of such compounds in developing treatments for diseases associated with microbial infections and neurological disorders (Mohsen et al., 2014).
Future Directions
The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections . Thiazole derivatives, due to their various medicinal properties, could be potential candidates for future drug development .
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . These compounds often target specific enzymes or receptors in the body, disrupting their normal function and leading to the desired therapeutic effect.
Mode of Action
It is known that thiazole nucleus compounds can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species . The compound likely interacts with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against certain cancer cell lines .
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUSRALYSFNLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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